molecular formula C20H19ClN2OS B2653985 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide CAS No. 895779-87-0

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide

Cat. No.: B2653985
CAS No.: 895779-87-0
M. Wt: 370.9
InChI Key: XBMMNFQNAPPLPK-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide is a synthetic small-molecule organic compound characterized by a thiazole core substituted with a 4-chlorophenyl group at position 2 and an ethyl linker terminating in a 3,4-dimethylbenzamide moiety. The 3,4-dimethylbenzamide group may influence solubility, metabolic stability, and intermolecular interactions.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2OS/c1-13-3-4-16(11-14(13)2)19(24)22-10-9-18-12-25-20(23-18)15-5-7-17(21)8-6-15/h3-8,11-12H,9-10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMMNFQNAPPLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

    Alkylation: The resulting thiazole derivative is then alkylated with 2-bromoethylamine to introduce the ethyl group.

    Amidation: Finally, the alkylated thiazole derivative is reacted with 3,4-dimethylbenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several benzamide- and thiazole-containing derivatives. Below is a comparative analysis based on substituent variations, synthesis, and properties:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Findings
N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide (Target) Thiazole + benzamide 4-Cl-phenyl, 3,4-dimethylbenzamide ~387.9 (estimated) Hypothesized enhanced lipophilicity due to dual methyl groups; potential for π-π stacking.
N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methylbenzamide Thiazole + benzamide 4-Cl-phenyl, 2-methylbenzamide 373.9 Reduced steric hindrance compared to 3,4-dimethyl; may improve solubility.
N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-ethoxybenzamide Thiazole + benzamide 4-Cl-phenyl, 2-ethoxybenzamide 386.9 Ethoxy group increases polarity; potential for hydrogen bonding with targets.
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole + acetamide 3,4-diCl-phenyl, acetamide 303.2 Di-Cl substitution enhances halogen bonding; crystal structure shows 61.8° dihedral angle.
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide Oxadiazole + benzamide 4-Cl-phenyl, thioxo-oxadiazole 353.8 Oxadiazole core may confer metabolic resistance; synthesized via carbodiimide coupling.

Key Comparative Insights

Substituent Effects on Bioactivity: The 4-chlorophenyl group in the target compound and its analogs (e.g., ) is a conserved feature, suggesting its role in target binding via hydrophobic or halogen interactions.

Synthetic Methodologies :

  • The target compound’s synthesis may parallel routes described for analogs, such as carbodiimide-mediated amide bond formation (e.g., EDC/HCl in ) or nucleophilic substitution on thiazole intermediates .

Crystallographic and Conformational Data :

  • Analogous compounds like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit distinct dihedral angles (61.8° between thiazole and aryl rings), which influence molecular packing and hydrogen-bonding networks (N–H⋯N motifs) . The target compound’s 3,4-dimethylbenzamide may induce similar conformational rigidity.

Biological Implications :

  • Thiazole and oxadiazole derivatives (e.g., ) are associated with antimicrobial, anti-inflammatory, and enzyme-inhibitory activities. The target compound’s dual methyl groups may enhance membrane permeability, though this requires empirical validation.

Biological Activity

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide is a synthetic compound belonging to the thiazole derivative class. Thiazoles are recognized for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H17ClN2OS
  • Molecular Weight : 348.85 g/mol

The primary mechanism of action for this compound involves its interaction with specific molecular targets:

  • Dopamine Receptors : It acts as a potent and selective ligand for D4 dopamine receptors. This interaction may modulate various biological pathways related to neuropharmacology and behavior.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, contributing to its biological effects. For instance, it has been noted that thiazole derivatives can affect cellular processes by targeting specific enzymes or receptors.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The compound's mechanism likely involves the induction of apoptosis and cell cycle arrest.

Antibacterial and Antifungal Properties

Thiazole derivatives are often evaluated for their antibacterial and antifungal activities. Preliminary studies suggest that this compound has potential against several bacterial strains and fungi. The presence of the thiazole ring may enhance its antimicrobial efficacy by interfering with microbial metabolic pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good solubility in organic solvents such as DMSO. Its absorption, distribution, metabolism, and excretion (ADME) properties need further investigation to fully understand its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

  • Antitumor Efficacy : A study demonstrated that thiazole derivatives exhibited potent cytotoxicity against human cancer cell lines. The compounds induced apoptosis via mitochondrial pathways.
  • Inhibition Studies : Another research focused on the inhibition of dihydrofolate reductase (DHFR) by benzamide derivatives showed that specific substitutions could enhance inhibitory potency against cancer cells .
  • Kinase Inhibition : A series of benzamide derivatives were evaluated for their ability to inhibit RET kinase activity in cancer therapy. Some compounds showed moderate to high potency in ELISA-based assays .

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